Trimethylsilyl 3,3-dimethylacrylate
Description
Trimethylsilyl 3,3-dimethylacrylate (CAS: 25436-25-3) is a silylated ester derived from 3,3-dimethylacrylic acid. Its structure consists of a trimethylsilyl (TMS) group attached to the carboxylate oxygen of 3,3-dimethylacrylate, offering steric bulk and enhanced hydrophobicity compared to non-silylated analogs. This compound is primarily utilized in specialized organic syntheses and coordination chemistry, where its silyl group modifies reactivity or stabilizes intermediates.
Properties
CAS No. |
25436-25-3 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
trimethylsilyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-7(2)6-8(9)10-11(3,4)5/h6H,1-5H3 |
InChI Key |
KNFZPFSOTLGZEE-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)O[Si](C)(C)C)C |
Canonical SMILES |
CC(=CC(=O)O[Si](C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 3-methyl-, trimethylsilyl ester typically involves the esterification of crotonic acid derivatives with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,3-dimethylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trimethylsilyl 3,3-dimethylacrylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of crotonic acid, 3-methyl-, trimethylsilyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsilyl group stabilizes the ester, preventing unwanted reactions during synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the carboxylic acid .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Likely C₈H₁₄O₂Si (inferred from structural analogs; conflicting data in lists C₁₁H₁₀O₂S, which may be erroneous).
- Applications: Acts as a ligand in metal clusters (e.g., manganese-based single-molecule magnets), and as a monomer for tailored polymer synthesis.
Comparison with Similar Compounds
2.1 Methyl 3,3-Dimethylacrylate
- CAS : 924-50-5
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- Physical Properties : Lower boiling point and density compared to silylated derivatives due to the absence of the bulky TMS group.
- Applications: Widely used as a monomer in polymer production (e.g., acrylic resins) and as a reactive diluent.
- Safety : Classified with specific handling requirements (e.g., ventilation to avoid inhalation).
2.2 Ethyl 3,3-Dimethylacrylate
- CAS: Not explicitly listed in evidence, but market reports highlight its commercial significance.
- Molecular Formula : Likely C₇H₁₂O₂ (ethyl ester analog).
- Applications : Similar to methyl ester but offers slower polymerization kinetics due to the ethyl group’s steric effects. Market growth is driven by demand in coatings and adhesives.
2.3 3-(Trimethoxysilyl)propyl Methacrylate
- CAS : 2530-85-0
- Molecular Formula : C₁₀H₂₀O₅Si
- Applications : Functions as a coupling agent in adhesives and coatings due to its dual-reactive groups (methacrylate and trimethoxysilyl).
- Safety : Requires precautions for skin/eye contact but lacks GHS hazard classification.
2.4 Trimethylsilyl Propynoate
- CAS : 5683-31-8
- Molecular Formula : C₆H₁₀O₂Si
- Applications : Used in alkyne-based click chemistry; the TMS group enhances stability during reactions.
Comparative Data Table
Research Findings and Discrepancies
- Structural Ambiguities: lists conflicting molecular formulas (C₁₁H₁₀O₂S vs.
- Reactivity Differences : The TMS group in this compound enhances thermal stability and reduces polarity compared to methyl/ethyl esters, making it preferable for high-temperature reactions.
- Safety Profiles: Silylated compounds (e.g., this compound) generally require handling under inert conditions due to moisture sensitivity, whereas non-silylated esters prioritize ventilation.
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